

Core Technical Guide: Neuropathiazol CAS Number 880090-88-0

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Neuropathiazol	
Cat. No.:	B1678229	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathiazol (CAS: 880090-88-0), a cell-permeable thiazole compound, is a potent and selective inducer of neuronal differentiation.[1] This document provides a comprehensive technical overview of **Neuropathiazol**, including its chemical properties, biological activity, and proposed mechanisms of action. Detailed experimental protocols and visual representations of its signaling pathways are presented to support its application in neuroscience research and drug development.

Chemical and Physical Properties

Neuropathiazol is a synthetic small molecule with the following properties:



Property	Value	Reference
CAS Number	880090-88-0	
Molecular Formula	C19H18N2O2S	
Molecular Weight	338.42 g/mol	
Synonyms	KHS2	-
Appearance	Off-white to white solid	-
Solubility	Soluble in DMSO	-
Purity	≥96% by HPLC	-
Storage	Store at +2°C to +8°C, protect from light. Stock solutions can be stored at -20°C for up to 6 months.	-

Biological Activity

Neuropathiazol selectively promotes the neuronal differentiation of multipotent hippocampal neural progenitor cells (NPCs). It has been shown to be a more selective inducer of neuronal differentiation than retinoic acid and is non-cytotoxic at effective concentrations.[1]

Induction of Neuronal Differentiation

Treatment of adult neural progenitor HCN cells with **Neuropathiazol** (10 μ M for 10 days) leads to their differentiation into mature neurons.[1] This process is accompanied by the downregulation of the neural progenitor marker Sox2 and the upregulation of the neuronal cell marker NeuroD1.

Suppression of Astrogliogenesis

Neuropathiazol competitively suppresses astrogliogenesis induced by leukemia inhibitory factor (LIF), bone morphogenetic protein 2 (BMP2), and fetal bovine serum (FBS) in a dose-dependent manner.[1] This selective action highlights its potential for directing the fate of neural stem cells towards a neuronal lineage.



Activity in Neuroblastoma

Recent studies have shown that **Neuropathiazol** can inhibit the proliferation and invasion of neuroblastoma cells in vitro. It promotes synaptic growth and the expression of mature neuron markers. This effect is, at least in part, mediated by the upregulation of Paternally Expressed Gene 5 (PEG5).

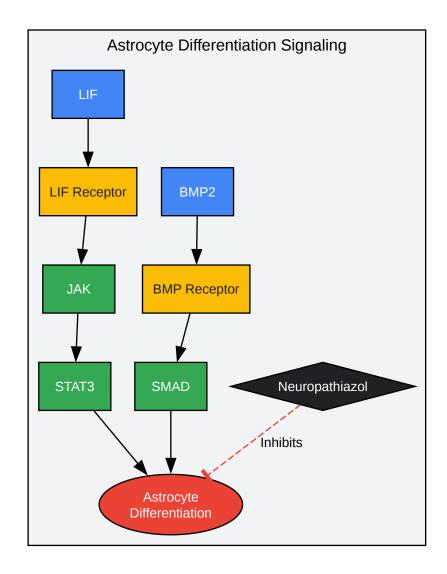
Signaling Pathways

The precise signaling pathways modulated by **Neuropathiazol** are an active area of research. Based on current data, two key pathways have been implicated.

Inhibition of Astrocyte-Inducing Pathways

Neuropathiazol's ability to suppress astrogliogenesis suggests an interference with the signaling cascades initiated by LIF and BMP2. These factors typically activate the JAK-STAT and SMAD pathways, respectively, to promote astrocyte differentiation. **Neuropathiazol** likely acts at a point in these pathways to inhibit their pro-astroglial effects.





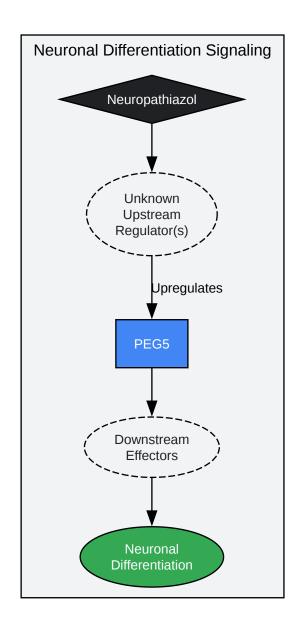
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Neuropathiazol's Inhibition of Astrogliogenesis

Pro-Neuronal Differentiation Pathway via PEG5

In the context of neuroblastoma, **Neuropathiazol** has been shown to upregulate PEG5, which is crucial for its differentiation-inducing effects. The silencing of PEG5 reverses the neuronal differentiation phenotype, indicating that PEG5 is a key downstream mediator of **Neuropathiazol**'s action. The upstream signaling events leading to PEG5 upregulation and the subsequent downstream effectors that drive neuronal differentiation are yet to be fully elucidated.





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Proposed Neuropathiazol-PEG5 Signaling Pathway

Experimental Protocols

The following protocols are provided as a guide for researchers using **Neuropathiazol** for the neuronal differentiation of hippocampal neural progenitor cells.

Preparation of Neuropathiazol Stock Solution

Reconstitution: Dissolve Neuropathiazol in sterile DMSO to create a 10 mM stock solution.



 Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months. Protect from light.

Neuronal Differentiation of Hippocampal NPCs

This protocol is based on established methods for the culture and differentiation of adult hippocampal NPCs.

Materials:

- Adult Hippocampal Neural Progenitor Cells (HCN)
- DMEM/F12 medium
- N2 supplement
- Fibroblast Growth Factor-2 (FGF-2)
- Laminin
- · Poly-L-ornithine
- Neuropathiazol stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell culture plates/flasks

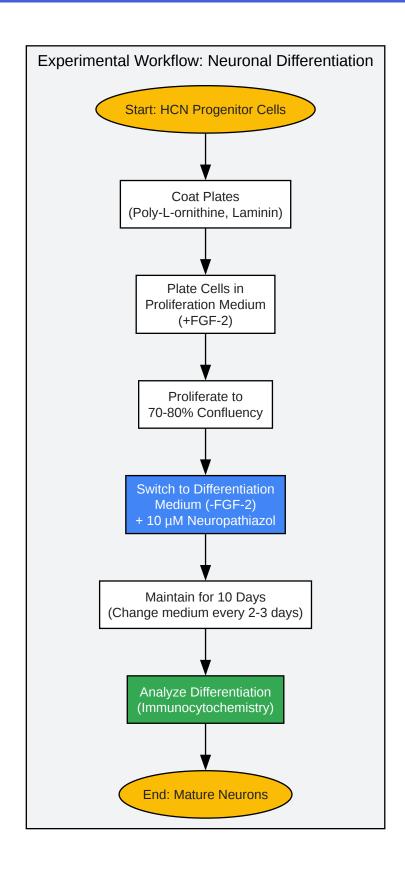
Procedure:

- Plate Coating:
 - Coat cell culture surfaces with poly-L-ornithine (15 μg/mL in PBS) for 1 hour at 37°C.
 - Wash three times with sterile water and allow to dry.
 - Coat with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.



- · Cell Plating and Proliferation:
 - Thaw and plate HCN cells onto coated plates in proliferation medium (DMEM/F12 with N2 supplement and 20 ng/mL FGF-2).
 - Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
 - Passage cells when they reach 70-80% confluency.
- · Initiation of Differentiation:
 - When cells are ready for differentiation, aspirate the proliferation medium.
 - Wash the cells once with PBS.
 - Add differentiation medium (DMEM/F12 with N2 supplement, without FGF-2).
 - Add Neuropathiazol to the differentiation medium to a final concentration of 10 μM. A vehicle control (DMSO) should be run in parallel.
- Maintenance of Differentiating Cultures:
 - Replace the differentiation medium containing **Neuropathiazol** every 2-3 days.
 - Continue the differentiation for 10 days.
- · Assessment of Differentiation:
 - After 10 days, fix the cells with 4% paraformaldehyde.
 - Perform immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2, NeuroD1)
 and progenitor markers (e.g., Sox2).
 - Quantify the percentage of differentiated neurons.





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Workflow for **Neuropathiazol**-Induced Differentiation



Summary and Future Directions

Neuropathiazol is a valuable tool for directing the differentiation of neural progenitor cells towards a neuronal lineage while suppressing astrogliogenesis. Its recently discovered role in upregulating PEG5 in neuroblastoma cells opens new avenues for research into its mechanism of action and its potential therapeutic applications. Future studies should focus on elucidating the complete signaling cascade initiated by **Neuropathiazol** to fully understand its pro-neuronal effects. This will be crucial for its potential application in regenerative medicine and for the development of novel therapies for neurodegenerative diseases and cancer.

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References

- 1. A Protocol for Isolation and Enriched Monolayer Cultivation of Neural Precursor Cells from Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Technical Guide: Neuropathiazol CAS Number 880090-88-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678229#neuropathiazol-cas-number-880090-88-0]

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